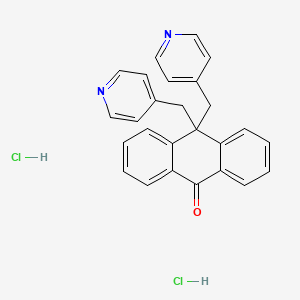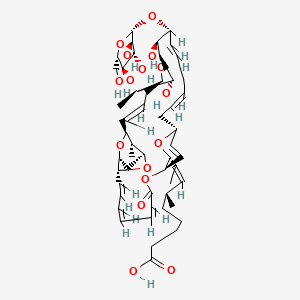![molecular formula C16H18N4O3 B570337 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox CAS No. 1257939-97-1](/img/new.no-structure.jpg)
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox is a complex heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fused rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The process also involves purification steps to isolate the compound from by-products and impurities .
化学反応の分析
Types of Reactions
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
科学的研究の応用
2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Researchers are exploring its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, influencing their activity and resulting in the observed biological effects .
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Quinolone Derivatives: These compounds also have fused ring structures and are used in various applications, including as antibiotics.
Uniqueness
What sets 2,3,7,9-Tetrahydro-7,7,9,9-tetramethyl-2-oxo-pyrimido[5,4-b]pyrrolo[3,4-g][1,4]benzoxazin-8(1H)-ylox apart is its specific arrangement of fused rings and functional groups, which confer unique chemical and biological properties.
特性
CAS番号 |
1257939-97-1 |
|---|---|
分子式 |
C16H18N4O3 |
分子量 |
314.345 |
InChI |
InChI=1S/C16H18N4O3/c1-15(2)8-5-10-11(6-9(8)16(3,4)20(15)22)23-12-7-17-14(21)19-13(12)18-10/h5-7,22H,1-4H3,(H2,17,18,19,21) |
InChIキー |
BIIMSKZGFKYKSH-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC3=C(C=C2C(N1O)(C)C)OC4=C(N3)NC(=O)N=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


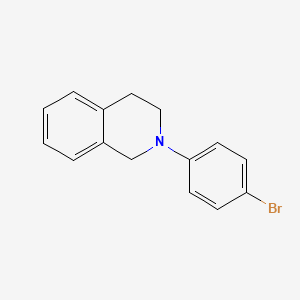
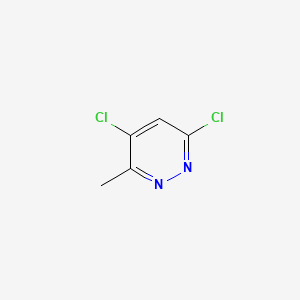
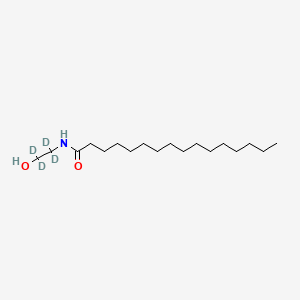

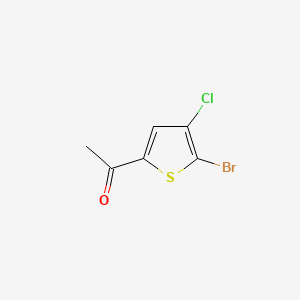
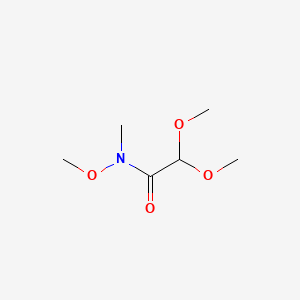
![2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)
